3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Description
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C17H14FN3OS and its molecular weight is 327.38. The purity is usually 95%.
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Biological Activity
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a novel compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11FN4S, with a molecular weight of approximately 270.32 g/mol. The compound features a unique structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H11FN4S |
Molecular Weight | 270.32 g/mol |
LogP | 3.3476 |
Polar Surface Area | 93.005 Ų |
Antibacterial Activity
Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Properties
Antioxidant activity is another critical aspect of quinazolinone derivatives. The presence of functional groups in the structure enhances the ability to scavenge free radicals. Studies employing various assays (e.g., DPPH and ABTS) have shown that compounds with similar structures possess notable antioxidant capabilities . This property is essential for mitigating oxidative stress-related diseases.
Anticancer Potential
The anticancer activity of quinazolinone derivatives has been extensively studied. For instance, a derivative with structural similarities to our compound exhibited significant cytotoxicity against human myelogenous leukemia K562 cells, with an IC50 value of 0.5 μM . The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Study on Antibacterial Activity
In a comparative study involving several quinazolinone derivatives, it was found that those containing sulfanyl groups exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted the importance of substituent variations in optimizing biological efficacy .
Evaluation of Antioxidant Activity
A systematic evaluation of antioxidant properties using different methodologies revealed that compounds with hydroxyl substitutions showed superior antioxidant activity. This suggests that structural modifications can significantly influence the biological activity profile of quinazolinones .
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARZRYIDZABYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.